molecular formula C13H11ClN2O2S B5718193 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide

2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide

Cat. No. B5718193
M. Wt: 294.76 g/mol
InChI Key: YGDFBSLKZIIYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, also known as TCBIM, is a chemical compound that has been studied for its potential use in various scientific research applications. TCBIM is a white crystalline solid that has a molecular weight of 329.81 g/mol. In

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide involves the inhibition of protein kinase CK2, which is a key regulator of cell growth and proliferation. 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide binds to the ATP-binding site of CK2, preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in lab experiments is that it is a highly specific inhibitor of protein kinase CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, including further studies on its potential use in cancer research, as well as its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide and its potential interactions with other cellular signaling pathways.

Synthesis Methods

The synthesis of 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is then reacted with 2-thienylacetic acid to form 2-chloro-N'-[(2-thienylacetyl)oxy]benzamide. Finally, this compound is reacted with ammonium hydroxide to form 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide.

Scientific Research Applications

2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinase CK2, which is a key regulator of cell growth and proliferation. 2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-6-2-1-5-10(11)13(15)16-18-12(17)8-9-4-3-7-19-9/h1-7H,8H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDFBSLKZIIYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NOC(=O)CC2=CC=CS2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/OC(=O)CC2=CC=CS2)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide

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